
2-Chloro-2-fluoroethylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-fluoroethylmethanesulfonate is an organosulfur compound that contains both chlorine and fluorine atoms. It is a versatile chemical used in various fields due to its unique reactivity and properties. This compound is particularly significant in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-fluoroethylmethanesulfonate typically involves the reaction of 2-chloro-2-fluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2-chloro-2-fluoroethanol+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-fluoroethylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Elimination reactions: Under basic conditions, it can undergo elimination to form alkenes.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-2-fluoroethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, sodium hydroxide
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Major Products
Substituted products: Depending on the nucleophile used, various substituted products can be formed.
Alkenes: Formed through elimination reactions.
Hydrolysis products: 2-chloro-2-fluoroethanol and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-fluoroethylmethanesulfonate is used in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: It is used in the development of new drugs and active pharmaceutical ingredients.
Biological Studies: The compound is used to modify biomolecules for studying their functions and interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-fluoroethylmethanesulfonate involves its reactivity towards nucleophiles. The compound acts as an electrophile, with the sulfonate group serving as a good leaving group. This allows for the substitution of the chlorine or fluorine atoms by various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroethylmethanesulfonate
- 2-Fluoroethylmethanesulfonate
- 2-Bromo-2-fluoroethylmethanesulfonate
Uniqueness
2-Chloro-2-fluoroethylmethanesulfonate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens with the methanesulfonate group makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.
Eigenschaften
Molekularformel |
C3H6ClFO3S |
|---|---|
Molekulargewicht |
176.60 g/mol |
IUPAC-Name |
(2-chloro-2-fluoroethyl) methanesulfonate |
InChI |
InChI=1S/C3H6ClFO3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3 |
InChI-Schlüssel |
HLHAXYFPWXQRAB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
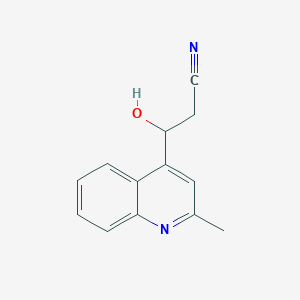
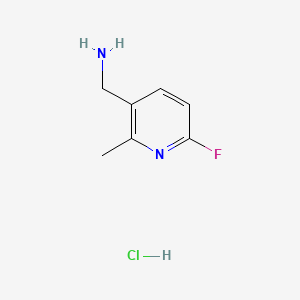
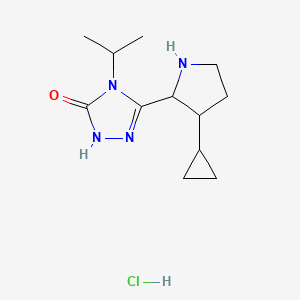


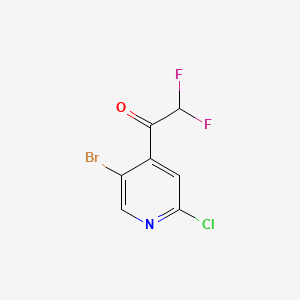
![4-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13584863.png)
![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
![2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid](/img/structure/B13584869.png)
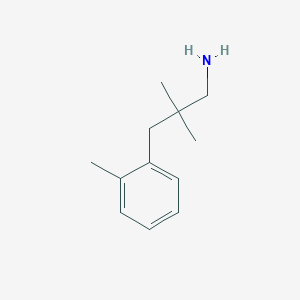
![5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13584895.png)
![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)
